Product packaging for 2H-Cyclohepta[b]furan(Cat. No.:CAS No. 275-76-3)

2H-Cyclohepta[b]furan

Cat. No.: B12904395
CAS No.: 275-76-3
M. Wt: 132.16 g/mol
InChI Key: IQYNYJJLNYMECO-UHFFFAOYSA-N
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Description

2H-Cyclohepta[b]furan-2-one (CHF) is a versatile heteroazulene compound that serves as a fundamental building block in organic synthesis, particularly for accessing non-benzenoid aromatic systems. Its primary research value lies in its role as a privileged precursor for the synthesis of diverse azulene derivatives . Azulenes are 10 π-electron aromatic hydrocarbons with a fused ring structure that exhibit unique optical and electrochemical properties, making them targets for applications in pharmaceuticals and advanced materials . The compound is most commonly synthesized via the reaction of tropone derivatives bearing a leaving group, such as 2-chlorotropone or tropolone tosylate, with active methylene compounds like malonates or cyanoacetate in the presence of a base . A key reaction pathway involves its conversion to valuable 2-aminoazulenes upon treatment with malononitrile . Researchers leverage CHF to create complex azulene-based structures for investigating organic field-effect transistors (OFETs), hole-transport materials for perovskite solar cells, and conjugated polymers with high electron mobility and thermal stability . Recent advances have enabled the functionalization of CHF at its 3- and 8-positions through sequential iodination and Suzuki-Miyaura cross-coupling reactions, allowing for the installation of various aryl groups . This synthetic strategy facilitates the tuning of the compound's electronic properties, resulting in distinct optical characteristics and redox behavior, which is crucial for developing novel intramolecular charge-transfer chromophores and functional dyes . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B12904395 2H-Cyclohepta[b]furan CAS No. 275-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

275-76-3

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

2H-cyclohepta[b]furan

InChI

InChI=1S/C9H8O/c1-2-4-8-6-7-10-9(8)5-3-1/h1-6H,7H2

InChI Key

IQYNYJJLNYMECO-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2h Cyclohepta B Furan

Advanced Synthetic Approaches

The functionalization of the 2H-cyclohepta[b]furan-2-one (CHF) core, particularly at the seven-membered ring, has been advanced through cross-coupling reactions. mdpi.com A notable strategy involves the Suzuki-Miyaura coupling, which facilitates the introduction of aryl groups onto the CHF skeleton. One pathway begins with the triflation of an 8-hydroxy-2H-cyclohepta[b]furan-2-one derivative. oup.comoup.com The resulting triflate serves as an effective substrate for palladium-catalyzed Suzuki-Miyaura coupling with various arylboronic acids, yielding 8-aryl-2H-cyclohepta[b]furan-2-ones. oup.comresearchgate.net

A more direct, one-pot procedure has been developed for the synthesis of 3,8-diaryl derivatives. mdpi.comresearchgate.net This method involves the sequential iodation of an 8-aryl-CHF precursor, followed by an in-situ Suzuki-Miyaura coupling reaction. mdpi.com The initial step utilizes an iodinating agent, such as N-iodosuccinimide (NIS), to introduce an iodine atom at the 3-position of the CHF ring. mdpi.com Without purification of the unstable iodo-intermediate, a palladium catalyst, a suitable base like potassium phosphate (K₃PO₄), and an arylboronic acid are added to the reaction mixture. This initiates the cross-coupling reaction, forming a new carbon-carbon bond and yielding the 3,8-diaryl-2H-cyclohepta[b]furan-2-one. mdpi.com This one-pot approach provides a streamlined pathway to diaryl-substituted products. dntb.gov.ua

The success of the Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the arylboronic acid. While arylboronic acids with electron-donating or neutral substituents generally provide good to excellent yields, those bearing strong electron-withdrawing groups, such as methoxycarbonyl or nitro groups, can result in lower yields due to decomposition of the starting materials. oup.com

The synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones has been successfully accomplished through a one-pot method combining iodation and Suzuki-Miyaura coupling. mdpi.comresearchgate.net This procedure allows for the introduction of aryl groups at both the 3- and 8-positions, significantly influencing the electronic and optical properties of the resulting compounds. mdpi.comresearchgate.net

The process starts with a precursor like 5-isopropyl-8-phenyl-2H-cyclohepta[b]furan-2-one. This substrate undergoes iodation at the 3-position with N-iodosuccinimide (NIS). The subsequent Suzuki-Miyaura coupling with an appropriate arylboronic acid, catalyzed by a palladium complex such as PdCl₂(dppf), yields the target 3,8-diaryl compound. mdpi.com For instance, the reaction of the iodo-intermediate of 5-isopropyl-8-phenyl-2H-cyclohepta[b]furan-2-one with phenylboronic acid yields 5-isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one with a 50% yield in the one-pot procedure. mdpi.com When the reaction is performed in two distinct steps with purification of the intermediate, the yield can be improved to 60%. mdpi.com

Similarly, introducing aryl groups with different electronic properties, such as p-nitrophenyl or p-methoxyphenyl, has been achieved. The coupling with p-nitrophenylboronic acid and p-methoxyphenylboronic acid resulted in the corresponding diaryl products in 77% and 40% yields, respectively, over two steps. mdpi.com

Synthesis of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones via Iodation and Suzuki-Miyaura Coupling mdpi.com
PrecursorArylboronic AcidProductYield
5-Isopropyl-8-phenyl-2H-cyclohepta[b]furan-2-onePhenylboronic acid5-Isopropyl-3,8-diphenyl-2H-cyclohepta[b]furan-2-one (4a)50% (one-pot), 60% (two steps)
8-(4-Methoxyphenyl)-5-isopropyl-2H-cyclohepta[b]furan-2-onep-Nitrophenylboronic acid5-Isopropyl-8-(4-methoxyphenyl)-3-(4-nitrophenyl)-2H-cyclohepta[b]furan-2-one (4b)77% (two steps)
8-(4-Nitrophenyl)-5-isopropyl-2H-cyclohepta[b]furan-2-onep-Methoxyphenylboronic acid5-Isopropyl-8-(4-nitrophenyl)-3-(4-methoxyphenyl)-2H-cyclohepta[b]furan-2-one (4c)40% (two steps)

Achieving regioselectivity in the synthesis of substituted this compound-2-ones, particularly with alkyl groups at specific positions on the seven-membered ring, requires a strategic multi-step approach. nih.gov The direct functionalization of tropolone precursors like hinokitiol (4-isopropyltropolone) is often complicated by the formation of inseparable isomeric mixtures due to tautomerism. nih.gov

A four-step procedure has been established to selectively synthesize this compound-2-ones with an alkyl function at the 6-position. nih.gov This method circumvents the issue of tautomerism by using a temporary blocking group. The synthesis begins with the iodination of the tropolone starting material (e.g., hinokitiol) at the α-carbon, which prevents reaction at that site. nih.gov

The second step involves tosylation of the hydroxyl group. Due to the steric hindrance imposed by the adjacent iodine atom, the tosyl group is selectively introduced at the desired oxygen, leading to a single tosylatropone isomer. In the third step, the iodine blocking group is removed via catalytic hydrogenation, yielding the pure, regioselectively substituted 2-tosyloxytropone. nih.gov Finally, this intermediate reacts with a malonate ester in the presence of a sodium alkoxide base. This triggers a cyclization reaction to form the furanone ring, yielding the desired 6-alkyl-substituted this compound-2-one with high regioselectivity. nih.gov

Regioselective Synthesis of 6-Alkyl-2H-cyclohepta[b]furan-2-ones nih.gov
StepReactionPurpose
1Iodination of TropoloneIntroduction of a blocking group to prevent reaction at the α-carbon.
2TosylationRegioselective introduction of a leaving group due to steric hindrance from iodine.
3Catalytic HydrogenationRemoval of the iodine blocking group.
4Reaction with Malonate EsterCyclization to form the this compound-2-one ring at the desired position.

Reactivity and Mechanistic Aspects of 2h Cyclohepta B Furan Transformations

Electrophilic Substitution Reactions

The 2H-cyclohepta[b]furan-2-one ring system is susceptible to electrophilic substitution, with the 3-position being the most reactive site. mdpi.com This reactivity is a consequence of the electronic properties of the heterocyclic system. Studies have demonstrated that modifications such as Friedel-Crafts acylation and Vilsmeier formylation can be performed, although these are often described in the context of modifying the azulene (B44059) products derived from the initial furanone. nih.gov

Direct electrophilic substitution on the this compound-2-one core has been reported. For instance, the reaction with chloroacetyl chloride can lead to the formation of 3-chloroacetyl-2H-cyclohepta[b]thiophen-2-one in a related sulfur-containing system, indicating the favorability of substitution at this position. clockss.org Further research has expanded on the modification of the this compound-2-one (CHF) scaffold, leading to the synthesis of 3,8-diaryl derivatives through sequential iodination and Suzuki–Miyaura coupling reactions, extending the conjugated system and influencing the molecule's electronic properties. mdpi.comresearchgate.net

Nucleophilic Addition Reactions

In contrast to their reactivity with electrophiles, this compound systems are generally not susceptible to nucleophilic attack. As electron-rich π systems, similar to other furan (B31954) compounds, they resist nucleophilic addition reactions. quimicaorganica.org The high electron density of the heterocyclic ring makes it an unfavorable target for nucleophiles. Consequently, this class of reactions is not a characteristic feature of this compound's chemical behavior. quimicaorganica.org While the azulene products synthesized from these precursors do undergo nucleophilic addition, this reactivity is a property of the resulting azulene and not the parent this compound-2-one. nih.govmdpi.com

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions represent the most significant and widely utilized aspect of this compound-2-one chemistry. These compounds function as potent 8π systems, readily participating in higher-order cycloadditions to construct complex polycyclic structures, most notably the bicyclic azulene core.

The predominant reaction pathway for this compound-2-ones is the intermolecular [8+2] cycloaddition. nih.gov In this process, the this compound-2-one acts as the 8π component, reacting with a 2π component (a dienophile) to form a bicyclo[5.3.0]azulene skeleton. nih.gov This transformation is a powerful and efficient method for synthesizing a wide array of functionalized azulene derivatives. nih.govmdpi.com The reaction typically proceeds through a strained bridged intermediate that undergoes subsequent transformations to yield the final aromatic product. researchgate.net

This compound-2-ones react with various electron-rich olefins, including enol ethers, acetals, and fulvenes, to produce multiply functionalized azulenes through an [8+2] cycloaddition mechanism. nih.govmdpi.com

The reaction with enol ethers involves an initial [8+2] cycloaddition to form a strained intermediate. This intermediate then undergoes decarboxylation to relieve strain, followed by the elimination of an alcohol to generate the aromatic azulene derivative. nih.govmdpi.com The reaction's success can be dependent on the substituents at the 3-position of the furanone; strong electron-withdrawing groups facilitate the reaction, whereas other substituents may lead to the recovery of starting materials. nih.gov

Acetals can also serve as precursors to the 2π component. For example, the reaction of 2H-3-methoxycarbonyl-cyclohepta[b]furan-2-one with 2,2-dimethoxypropane (B42991) in anhydrous toluene (B28343) at 200°C yields an azulene product. nih.gov In this case, the acetal (B89532) decomposes under thermal conditions to generate an active vinyl ether, which then participates in the cycloaddition. nih.gov The reaction is found to be dependent on both temperature and solvent, with the absence of a solvent like toluene leading to decomposition. nih.gov Fulvenes, such as 6,6-dimethylfulvene, also react with this compound-2-ones to form azulene derivatives. nih.gov

8π Component2π Component (Olefin)ConditionsProduct Type
This compound-2-oneEnol EtherHeatingAzulene Derivative
2H-3-Methoxycarbonyl-cyclohepta[b]furan-2-one2,2-Dimethoxypropane (Acetal)Toluene, 200°C, 24hSubstituted Bicyclo[5.3.0]azulene
This compound-2-one6,6-DimethylfulveneHeatingAzulene Derivative

The reaction with enamines, often referred to as the Yasunami-Takase method, is one of the most effective and frequently used procedures for synthesizing azulenes from this compound-2-ones. nih.govmdpi.com The mechanism involves an [8+2] cycloaddition that initially affords a strained intermediate. This is followed by a subsequent decarboxylation to yield an aminohydroazulene intermediate, which can be isolated in some cases. The final step is the elimination of the amine (deamination) to provide the thermodynamically stable azulene product. mdpi.com

The reactivity and yield of this reaction are influenced by several factors:

Substituents on the this compound-2-one. mdpi.com

The nature of the enamine: Enamines derived from aldehydes are generally more reactive than those from ketones. mdpi.com

The amine used: Pyrrolidine-based enamines react much faster than those derived from morpholine. mdpi.com

This method has been successfully applied to the synthesis of the parent azulene as well as complex systems like indenoazulenes and benz[a]azulenes. mdpi.comacs.org Silyl enol ethers also serve as effective 2π components in these cycloaddition reactions, providing another route to azulene derivatives. mdpi.comnih.gov

8π Component2π ComponentKey Features of ReactionProduct Type
This compound-2-one (and derivatives)EnaminesYasunami-Takase method; forms aminohydroazulene intermediate; reactivity depends on enamine structure.Substituted Azulenes
This compound-2-one (and derivatives)Silyl Enol EthersProvides an alternative route to azulenes via [8+2] cycloaddition.Substituted Azulenes

Active methylene (B1212753) compounds are another important class of 2π synthons for the [8+2] cycloaddition with this compound-2-ones. mdpi.com These reactions are typically carried out in the presence of a base, such as sodium ethoxide (EtONa), tert-butylamine (B42293) (t-BuNH₂), or triethylamine (B128534), to generate the necessary carbanion. nih.govmdpi.com The reaction with compounds like malononitrile (B47326) or cyanoacetamide proceeds to yield 1,2,3-trisubstituted azulene derivatives, often with an amino group at the 2-position. nih.gov

An improved, milder procedure using triethylamine as the base for the reaction between 3-substituted this compound-2-ones and malononitrile has been reported. researchgate.net This method provides 2-aminoazulene derivatives in excellent yields (85-93%) and simplifies the workup process, as the products often precipitate and can be isolated by filtration. researchgate.net

3-Substituent (R) on this compound-2-oneActive Methylene CompoundBaseProductYield (%)
HMalononitrileTriethylamine2-Amino-1,3-dicyanoazulene85
CNMalononitrileTriethylamine2-Amino-1,3,x-tricyanoazulene93
CO₂MeMalononitrileTriethylamineMethyl 2-amino-1,3-dicyanoazulene-x-carboxylate91
CONH₂MalononitrileTriethylamine2-Amino-1,3-dicyanoazulene-x-carboxamide90
ClMalononitrileTriethylamine2-Amino-x-chloro-1,3-dicyanoazulene89

(Data adapted from a 2013 study on the synthesis of 2-aminoazulene derivatives) researchgate.net

[8+2] Cycloaddition Pathways

Stereochemical and Regiochemical Control in Cycloadditions

The stereochemical and regiochemical outcomes of cycloaddition reactions involving this compound-2-ones are influenced by the nature of the reacting partner. In [8+2] cycloadditions with enamines, the reaction proceeds to form strained bridged-intermediates, which then undergo decarboxylation to yield aminohydroazulenes. researchgate.net Similarly, the reaction with enol ethers also proceeds via an [8+2] cycloaddition mechanism to produce azulene derivatives. nih.govmdpi.com The regioselectivity of these reactions is notable; for example, reactions with vinyl ethers afford 1,2-disubstituted azulenes, while dihydrofurans yield 1-azulenylethanol derivatives. mdpi.com The reaction with 2-methoxydihydropyran results in 1-azulenylpropanals. mdpi.com

[2+2] Cycloaddition Reactions with Acceptor Moieties (e.g., Tetracyanoquinodimethane)

This compound-2-one derivatives have been shown to undergo formal [2+2] cycloaddition reactions with strong acceptor molecules like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). rsc.orgnih.govresearchgate.net This reaction, involving arylethynyl-2H-cyclohepta[b]furan-2-ones, proceeds through an initial [2+2] cycloaddition, which is then followed by a ring-opening of the resulting cyclobutene (B1205218) derivative. rsc.orgnih.gov This sequence ultimately affords dicyanoquinodimethane (DCNQ) chromophores in excellent yields. rsc.orgnih.gov These products exhibit intramolecular charge-transfer (ICT) interactions between the donor this compound-2-one ring and the acceptor DCNQ moiety. rsc.orgnih.govresearchgate.net A similar reactivity has been observed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), where ethynylated this compound-2-ones react in a formal [2+2] cycloaddition to yield the corresponding DDQ-adducts in good yields. nii.ac.jp

Table 1: Examples of [2+2] Cycloaddition Reactions of this compound-2-one Derivatives

This compound-2-one DerivativeAcceptor MoietyProduct TypeReference(s)
Arylethynyl-2H-cyclohepta[b]furan-2-ones7,7,8,8-Tetracyanoquinodimethane (TCNQ)Dicyanoquinodimethane (DCNQ) chromophores rsc.orgnih.govresearchgate.net
Ethynylated this compound-2-ones2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DDQ-adducts nii.ac.jp

Other Cycloaddition Modes

Beyond the [2+2] cycloadditions, this compound-2-ones participate in other modes of cycloaddition, largely dictated by the nature of the dienophile or dipolarophile. The most prominent of these is the [8+2] cycloaddition, which serves as a common method for the synthesis of azulene derivatives. nih.govmdpi.com This reaction occurs with electron-rich olefins like enol ethers and enamines. researchgate.netnih.govmdpi.com For instance, the reaction of this compound-2-ones with enamines is a key step in constructing π-expanded azulene derivatives such as indenoazulenes. mdpi.com

With electron-deficient olefins, a [4+2] cycloaddition at the seven-membered ring of the this compound-2-one can occur. nih.gov An example is the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD), which yields a [4+2] adduct as the major product, alongside a smaller amount of the [8+2] cycloaddition product. nih.gov

Table 2: Cycloaddition Modes of this compound-2-ones

Cycloaddition ModeReactant TypeProduct TypeReference(s)
[8+2]Electron-rich olefins (e.g., enamines, enol ethers)Azulene derivatives researchgate.netnih.govmdpi.com
[4+2]Electron-deficient olefins (e.g., dimethyl acetylenedicarboxylate)Dihydronaphthalene derivatives nih.gov

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, have been utilized in the synthesis and functionalization of this compound-2-one derivatives. One of the primary applications is in Suzuki-Miyaura coupling reactions. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl groups at the 3- and 8-positions of the this compound-2-one core, starting from the corresponding halogenated precursors. mdpi.com This method provides a one-pot procedure for the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com While this demonstrates the utility of transition metal catalysis in modifying the this compound-2-one scaffold, detailed studies on transition metal-catalyzed transformations of the heterocyclic ring system itself are less common in the reviewed literature.

Rearrangement Reactions

Hydrogen Shifts and Isomerizations

Rearrangement reactions, including hydrogen shifts and isomerizations, have been observed in the chemistry of this compound-2-ones and their derivatives. For instance, a 1,5-hydrogen shift has been reported to occur in a [2+8]π cycloadduct of a this compound-2-one derivative upon heating in dimethyl sulfoxide (B87167) (DMSO). clockss.org This particular rearrangement involves the shift of a methyne proton from the seven-membered ring to the adjoining six-membered ring. clockss.org Additionally, the formation of this compound-2-ones through the flash vacuum pyrolysis of phenyl propargyl ethers is proposed to proceed through a mechanism involving a 1,2-hydrogen shift in the acetylenic hydrogen of the starting material to form a methylenecarbene intermediate. clockss.org

Di-π-Methane Rearrangements

Specific examples of di-π-methane rearrangements involving the this compound ring system are not extensively detailed in the currently available literature.

Precursors for Polycyclic Aromatic Hydrocarbons and Extended π-Electronic Systems

The strained ring system of this compound-2-ones makes them excellent precursors for the synthesis of various polycyclic aromatic hydrocarbons (PAHs) and other extended π-electronic systems. mdpi.com The inherent reactivity of this scaffold allows for its transformation into larger, conjugated molecules with interesting electronic and photophysical properties.

Synthesis of Azulene Derivatives

One of the most prominent applications of this compound-2-ones is in the synthesis of azulene derivatives. mdpi.com Azulenes are non-benzenoid aromatic hydrocarbons composed of a fused five- and seven-membered ring system, known for their distinct blue color and unique electronic properties. The reaction of this compound-2-ones with various reagents provides a powerful and versatile method for constructing the azulene core. A common and effective method involves the [8+2] cycloaddition reaction with electron-rich alkenes like enamines or silyl enol ethers. dntb.gov.uaresearchgate.net

The synthetic strategies employing this compound-2-ones allow for the introduction of a wide array of functional groups onto the azulene skeleton. mdpi.com This functionalization is crucial for tuning the molecule's properties for specific applications. For instance, reacting this compound-2-ones with different enamines, derived from various ketones and amines, can yield azulenes with diverse substitution patterns. mdpi.com Similarly, the reaction with enol ethers can introduce alkoxy groups, while using active methylene compounds can lead to azulenes bearing ester or cyano functionalities. mdpi.com

The choice of substituents on the starting this compound-2-one also dictates the final functionalization of the azulene product. For example, starting with a 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one can result in an azulene with an ethoxycarbonyl group, which can be further modified. clockss.org This high degree of tunability allows for the synthesis of a vast library of functionalized azulenes with tailored electronic and optical characteristics.

Starting this compound-2-one DerivativeReactantResulting Functional Group on AzuleneReference
UnsubstitutedEnamine from 2-butanoneMethyl mdpi.com
3-MethoxycarbonylAcetaldehyde with diethylamineMethoxycarbonyl mdpi.com
UnsubstitutedEnol etherAlkoxy mdpi.com

Beyond simple functionalization, the this compound-2-one scaffold serves as an excellent starting point for the synthesis of fused azulene systems, where the azulene core is annulated with other aromatic rings. These extended π-systems are of great interest for their potential applications in organic electronics.

The synthesis of benzo[a]azulenes can be achieved through the reaction of this compound-2-ones with enamines derived from cyclic ketones. For example, the reaction with an enamine prepared from 4-tert-butylcyclohexanone leads to the formation of a tetracyclic precursor that can be converted to the corresponding benzo[a]azulene.

Similarly, naphthoazulenes can be synthesized by reacting this compound-2-one with enamines derived from tetralone derivatives. For instance, the reaction with the enamine of 1-tetralone yields a dihydronaphtho[2,1-a]azulene, which can be subsequently aromatized.

Fused SystemEnamine PrecursorReaction ConditionsYield
5,6-Dihydronaphth[2,1-a]azuleneEnamine of 1-tetraloneRefluxing ethanol50%

Development of Advanced Organic Materials with Tunable Optical and Electronic Properties

The ability to synthesize a wide variety of functionalized and fused azulene derivatives from 2H-cyclohepta[b]furans has significant implications for the development of advanced organic materials. dntb.gov.uaeurekalert.org The electronic and optical properties of these azulene-based molecules can be finely tuned by altering the substituents on the azulene core. eurekalert.org

For example, the introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption and emission properties of the material. mdpi.com This tunability is highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). eurekalert.org Researchers have found that 2-phenylazulenes, synthesized from this compound-2-one derivatives, exhibit fluorescence in acidic media, with the emission wavelength being dependent on the electronic properties of the substituents on the benzene ring. eurekalert.org

Role in Organic Redox Chemistry and Electron-Donating Systems

The this compound-2-one scaffold and its derivatives also play a role in organic redox chemistry. The introduction of aryl groups at the 3- and 8-positions of the this compound-2-one core has been shown to influence its electronic and, consequently, its redox properties. mdpi.com

Electrochemical studies, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have revealed that these compounds can undergo redox processes. mdpi.com The redox potentials are influenced by the nature of the aryl substituents, with electron-donating groups generally making the compound easier to oxidize and electron-withdrawing groups making it easier to reduce. mdpi.com While some of these redox processes are irreversible, indicating the formation of unstable radical ions, they demonstrate the potential to use the this compound-2-one core as a tunable component in redox-active systems. mdpi.com The electron-rich nature of certain derivatives also suggests their potential as electron-donating components in charge-transfer complexes. researchgate.net

Synthetic Intermediates for Natural Product Chemistry

The this compound-2-one framework is not only a precursor to novel materials but also serves as a key synthetic intermediate in the total synthesis of complex natural products. mdpi.com Its inherent functionality and stereochemistry can be exploited to construct the core structures of various bioactive molecules.

Ando and coworkers have demonstrated the utility of this compound-2-ones as starting materials for the total synthesis of natural products. mdpi.comresearchgate.net For instance, a derivative of this compound-2-one has been utilized as a key intermediate in the synthesis of the sesquiterpene lactones hymenolin and parthenin. These natural products exhibit a range of biological activities, and their synthesis is a testament to the strategic importance of the this compound-2-one scaffold.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The future of 2H-Cyclohepta[b]furan chemistry is intrinsically linked to the innovation of new synthetic strategies. While the synthesis of this compound-2-ones is well-documented, primarily through the reaction of 2-substituted tropones with active methylene (B1212753) compounds, the development of direct and efficient routes to the parent this compound and its substituted derivatives is a key area for future exploration. mdpi.comclockss.org

One promising direction is the exploration of transition metal-catalyzed cyclization reactions. researchgate.net Such methodologies could offer novel disconnections and provide access to a wider range of substituted this compound derivatives with high regioselectivity and stereoselectivity. Another avenue lies in the development of one-pot procedures, such as the sequential iodation and Suzuki-Miyaura coupling reactions that have been successfully applied to the synthesis of 3,8-diaryl-2H-cyclohepta[b]furan-2-ones. mdpi.com Adapting these methods to produce the parent furan (B31954) system would be a significant advancement.

Precursor TypeReagentsResulting CompoundReference
2-ChlorotroponeDiethyl malonate or Ethyl acetoacetate3-Ethoxycarbonyl- or 3-Acetyl-2H-cyclohepta[b]furan-2-one mdpi.com
8-Trifluoromethanesulfonyl-CHFArylboronic acids (Suzuki-Miyaura coupling)8-Aryl-2H-cyclohepta[b]furan-2-ones mdpi.com
This compound-2-oneN-Iodosuccinimide, then Arylboronic acids (Suzuki-Miyaura coupling)3,8-Diaryl-2H-cyclohepta[b]furan-2-ones mdpi.com

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound-2-ones is dominated by their utility as 8π components in [8+2] cycloaddition reactions, primarily for the synthesis of azulene (B44059) derivatives. mdpi.comnih.gov Future research should aim to uncover new modes of reactivity for the this compound nucleus itself.

Exploring the periselectivity of cycloaddition reactions with different dienophiles and dienes could lead to the formation of novel polycyclic and heterocyclic systems. researchgate.net The influence of substituents on the cyclohepta[b]furan ring on the course of these reactions warrants detailed investigation. Furthermore, the potential for the furan ring within the this compound system to participate in Diels-Alder reactions as a diene is an area ripe for exploration. quora.com

The development of methods for the regioselective functionalization of the seven-membered ring through electrophilic or nucleophilic substitution would significantly expand the synthetic utility of the this compound scaffold.

Reaction TypeReactantProduct TypeReference
[8+2] CycloadditionEnaminesAzulene derivatives mdpi.com
[8+2] CycloadditionElectron-rich olefins (e.g., enol ethers)Multiply functionalized azulenes mdpi.com
[8+2] CycloadditionActive methylene compounds1,2,3-Trisubstituted azulenes mdpi.com

Advanced Materials Science Applications

The unique electronic structure of the this compound system, which can be considered a heteroazulene, suggests its potential for applications in materials science. mdpi.com The introduction of aryl groups at the 3- and 8-positions of this compound-2-ones has been shown to extend the conjugated π-system, leading to a bathochromic shift in absorption maxima. mdpi.com This tunability of optical properties opens the door for the design of novel organic dyes and chromophores.

Future research should focus on the synthesis and characterization of a broader range of functionalized this compound derivatives to systematically investigate their photophysical and electrochemical properties. researchgate.net The incorporation of electron-donating and electron-withdrawing groups could lead to materials with interesting intramolecular charge-transfer characteristics, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The exploration of polymeric materials incorporating the this compound unit is another promising avenue for creating novel functional materials.

DerivativeKey PropertyPotential ApplicationReference
3,8-Diaryl-2H-cyclohepta[b]furan-2-onesTunable optical and electrochemical propertiesFunctional dyes, Organic electronics mdpi.com
Cyanovinyl-substituted this compound-2-onesIntramolecular charge-transferElectrochromic materials researchgate.net

Bioactive Molecule Design and Chemical Biology Interfaces

While the biological activity of the this compound scaffold is largely uncharted, the furan moiety is a well-known pharmacophore present in numerous bioactive natural products and synthetic drugs. ijabbr.com Some functionalized derivatives of this compound-2-one have been reported to exhibit inotropic character. mdpi.com

Future efforts should be directed towards the synthesis of libraries of this compound derivatives and their systematic evaluation for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com The structural similarity of the cyclohepta[b]furan core to some natural products suggests that it could serve as a valuable scaffold for the design of novel therapeutic agents. researchgate.net

Furthermore, the development of fluorescent this compound derivatives could lead to new probes for bioimaging and sensing applications at the chemical biology interface. The unique electronic properties of this heterocyclic system may allow for the design of sensors that respond to specific biological analytes or changes in the cellular environment.

Q & A

Q. What are the established synthetic pathways for 2H-Cyclohepta[b]furan derivatives, and what are their comparative advantages?

Methodological Answer: Three primary synthetic strategies are documented:

Flash Vacuum Pyrolysis (FVP) of aryl propiolates, yielding 30–45% this compound-2-ones via thermal rearrangement. This method is scalable but requires high temperatures (460°C) .

[8 + 2] Cycloaddition of this compound-2-ones with enamines (e.g., from 4-tert-butylcyclohexanone and pyrrolidine), achieving 70–85% yields in benz[a]azulene synthesis. This approach offers functional group versatility but involves multi-step protocols .

Acid-catalyzed cyclization of substituted tropolones (e.g., hinokitiol), enabling regioselective alkylation at the 6-position with 50–65% yields. This method is limited by substrate scope .

Q. Table 1: Comparative Analysis of Synthetic Pathways

MethodYield (%)AdvantagesLimitationsReferences
FVP30–45Scalable, minimal catalystsHigh-temperature required
[8 + 2] Cycloaddition70–85Broad functional group compatibilityMulti-step synthesis
Tropolone cyclization50–65Regioselective alkylationNarrow substrate scope

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for structural elucidation of this compound derivatives?

Methodological Answer:

  • IR Spectroscopy : Look for lactone carbonyl stretching at ~1690–1700 cm⁻¹ and furan C-O vibrations near 750 cm⁻¹. Substituents like acetyloxy groups show additional peaks at 1730–1750 cm⁻¹ .
  • ¹H NMR : Key signals include furan protons (δ 6.5–7.9 ppm), methylene groups (δ 3.0–4.0 ppm), and lactone-related protons (e.g., δ 11.6 ppm for exchangeable NH in hydrazide derivatives) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 177 for 2-cyano-furan derivatives) and fragmentation patterns (e.g., loss of CO or acetyl groups) confirm structural motifs .

Q. Table 2: Representative Spectral Data

Compound ClassIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)Reference
This compound-2-one1690 (C=O)6.60 (s, CH₂), 7.54 (s, CH)177 (M⁺)
Benz[a]azulene derivative1550 (C=N)6.52–7.88 (furan-CH)292 (M⁺)

Advanced Research Questions

Q. What experimental strategies address low yields in [8 + 2] cycloaddition reactions involving this compound-2-ones?

Methodological Answer:

  • Catalyst Optimization : Use Brønsted acids (e.g., H₃PO₄) for deformylation and DDQ for aromatization, improving final yields to >80% .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Stepwise heating (reflux followed by gradual cooling) minimizes side reactions in multi-step protocols .

Q. Key Data :

  • DDQ-mediated aromatization increases benz[a]azulene yields by 20–30% compared to traditional methods .

Q. How do substituents at the 6-position of this compound-2-ones influence their reactivity in azulene synthesis?

Methodological Answer:

  • Alkyl Groups (e.g., tert-butyl) : Enhance steric stabilization, reducing side reactions during cycloaddition. For example, 6-tert-butyl derivatives show 85% yield in azulene formation .
  • Electron-Withdrawing Groups (e.g., acetyloxy) : Increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks in Knoevenagel condensations .

Q. Table 3: Substituent Effects on Reactivity

SubstituentReaction TypeYield (%)Impact on ReactivityReference
tert-Butyl[8 + 2] Cycloaddition85Steric stabilization
AcetyloxyKnoevenagel Condensation75Enhanced electrophilicity

Q. How can researchers resolve discrepancies in reported reaction conditions for synthesizing benz[a]azulenes from this compound derivatives?

Methodological Answer:

  • Systematic Replication : Reproduce protocols under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables .
  • Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps or side products .
  • Cross-Validation : Compare spectral data (e.g., ¹H NMR, IR) across studies to confirm structural consistency .

Q. Case Study :

  • Conflicting yields (70% vs. 50%) for Vilsmeier reactions were resolved by optimizing formylation time (3 hr vs. 1 hr), highlighting the need for precise time control .

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